molecular formula C8H6ClFO2 B1362079 Methyl 2-chloro-4-fluorobenzoate CAS No. 85953-29-3

Methyl 2-chloro-4-fluorobenzoate

Cat. No. B1362079
CAS RN: 85953-29-3
M. Wt: 188.58 g/mol
InChI Key: YZDLPZNWBRBZMZ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-fluorobenzoate” is a chemical compound with the molecular formula C8H6ClFO2 . It is also known by other names such as “2-Chloro-4-fluorobenzoate de méthyle” in French and “Methyl-4-chlor-2-fluorbenzoat” in German .


Molecular Structure Analysis

“Methyl 2-chloro-4-fluorobenzoate” has a molecular weight of 188.58 . The compound’s structure includes a benzene ring substituted with a methyl ester, a chlorine atom, and a fluorine atom .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-4-fluorobenzoate” has a boiling point of 110 °C and a density of 1.314±0.06 g/cm3 (Predicted) . It appears as a clear liquid and is colorless to light yellow .

Scientific Research Applications

“Methyl 2-chloro-4-fluorobenzoate” is a chemical compound with the CAS Number: 85953-29-3 . It has a molecular weight of 188.59 .

“Methyl 2-chloro-4-fluorobenzoate” is a specialty product used in proteomics research applications . However, the specific applications are not detailed in the source.

For similar compounds, we have:

  • Methyl 2-fluorobenzoate : This compound may be used to synthesize 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol .
  • Methyl 4-chloro-2-nitrobenzoate : This compound undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate . It was used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .

    Methyl 4-chloro-2-fluorobenzoate

    This compound has a similar structure to “Methyl 2-chloro-4-fluorobenzoate”. It is used in chemical research, but the specific applications are not detailed in the source .

    Methyl 4-chloro-2-nitrobenzoate

    This compound undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate . It was used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .

Safety And Hazards

“Methyl 2-chloro-4-fluorobenzoate” is classified as an irritant . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

methyl 2-chloro-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDLPZNWBRBZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377010
Record name Methyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-fluorobenzoate

CAS RN

85953-29-3
Record name Methyl 2-chloro-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Chloro-4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-fluorobenzoic acid (6.5 g, 37 mmol) in methanol (100 mL) was treated with chlorotrimethylsilane (14.0 mL, 111 mmol), stirred 24 h at room temperature and evaporated. The residue was dissolved in dichloromethane, washed with sodium bicarbonate, dried (sodium sulfate) and evaporated to provide 2-chloro-4-fluoro-benzoic acid methyl ester (7.01 g, 99% yield) as a pale yellow oil. 1H-NMR (CDCl3, 500 MHz) 7.93 (m, 1H), 7.22 (m, 1H), 7.06 (m, 1H), 3.95 (s, 3H) ppm; MS (FIA) 189.1 (M+H); HPLC (Method A) 3.37 min.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Chloro-4-fluorophenol (83.4 g) was added to a solution of sodum hydroxide (27.7 g) in water (450 ml), and methyl chloroformate (69.2 g) was dropwise added thereto at a temperature below 10° C. Precipitated crystals were collected by filtration and washed with water to give methyl (2-chloro-4-fluorophenyl)formate (134.8 g). M.P., 69°-71° C.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
69.2 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Chloro-4-fluorophenol (83.4 g) was added to a solution of sodium hydroxide (27.7 g) in water (450 ml), and methyl chloroformate (69.2 g) was dropwise added thereto at a temperature of below 10° C. Precipitated crystals were collected by filtration and washed with water to give methyl (2-chloro-4-fluorophenyl)formate (134.8 g). M.P., 69°-71° C.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
69.2 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Chloro-4-fluorophenol (83.4 g) was added to a solution of sodum hydroxide (27.7 g) in water (450 ml), and methyl chloroformate (69.2 g) was dropwise added thereto at a temperature below 10° C. Precipitated crystals were collected by filtration and washed with water to give methyl(2-chloro-4-fluorophenyl)formate (134.8 g). M.P., 69°-71° C.
Quantity
83.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
69.2 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Name
Quantity
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Type
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Reaction Step One
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-4-fluorobenzoate
Reactant of Route 2
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Methyl 2-chloro-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-chloro-4-fluorobenzoate
Reactant of Route 4
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Methyl 2-chloro-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-chloro-4-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-chloro-4-fluorobenzoate

Citations

For This Compound
6
Citations
I Tsukamoto, H Koshio, S Akamatsu… - Bioorganic & medicinal …, 2008 - Elsevier
… A mixture of methyl 2-chloro-4-fluorobenzoate (2; 20.9 g, 111 mmol), 3-methylpyrazole (9.38 ml, 117 mmol) and potassium carbonate (30.7 g, 222 mmol) in 1-methyl-2-pyrrolidinone (…
Number of citations: 12 www.sciencedirect.com
SMSV Wardell, TRA Vasconcelos… - … Section C: Crystal …, 2006 - scripts.iucr.org
… By contrast, compound (III) [link] was obtained, on one occasion only, from the reaction of hydrazine with methyl 2-chloro-4-fluorobenzoate; this reaction involves a nucleophilic …
Number of citations: 3 scripts.iucr.org
NR Deprez, HB Rose, BK Peters… - … Process Research & …, 2023 - ACS Publications
MK-1026, also known as nemtabrutinib (1), has been developed as a reversible Bruton’s tyrosine kinase (BTK) inhibitor for the treatment of chronic lymphocytic leukemia. This article …
Number of citations: 1 pubs.acs.org
D Kubota, M Ishikawa, M Yamamoto… - Bioorganic & medicinal …, 2006 - Elsevier
… DMSO (15 ml) was added to piperazine (4.5 g, 52 mmol) to prepare a suspension, to which methyl 2-chloro-4-fluorobenzoate (3.3 g, 17 mmol) was added. The mixture was stirred at 80 …
Number of citations: 38 www.sciencedirect.com
MC Frantz, J Rodrigo, L Boudier… - Journal of medicinal …, 2010 - ACS Publications
Very few nonpeptide oxytocin agonists have currently been reported, and none of them seem suitable for the in vivo investigation of the oxytocin mediated functions. In an attempt to …
Number of citations: 31 pubs.acs.org
I Tsukamoto, H Koshio, M Orita, C Saitoh… - Bioorganic & medicinal …, 2009 - Elsevier
… Treatment of methyl 2-chloro-4-fluorobenzoate (2) or methyl 4-fluoro-2-(trifluoromethyl)benzoate (3) with cyclic amines gave 4b–4g. Hydrolysis of the ester groups and subsequent …
Number of citations: 2 www.sciencedirect.com

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